Cas no 2361640-05-1 (N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide)

N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide is a specialized acrylamide derivative featuring a tert-butoxy-substituted cyclobutylmethyl moiety. This compound is of interest in synthetic organic chemistry and medicinal research due to its unique structural framework, which combines a reactive acrylamide group with a sterically hindered tert-butoxycyclobutane scaffold. The tert-butoxy group enhances solubility in organic solvents while providing steric protection, making it a versatile intermediate for further functionalization. Its acrylamide functionality allows for participation in Michael additions or polymerization reactions, while the cyclobutyl ring offers conformational rigidity. This compound is particularly valuable for developing novel polymers or bioactive molecules with tailored steric and electronic properties.
N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide structure
2361640-05-1 structure
Product name:N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide
CAS No:2361640-05-1
MF:C12H21NO2
MW:211.30064368248
CID:5684325
PubChem ID:145909737

N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide
    • Z3333469683
    • N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
    • EN300-26573709
    • 2361640-05-1
    • N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide
    • Inchi: 1S/C12H21NO2/c1-5-11(14)13-8-9-6-10(7-9)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)
    • InChI Key: VDCPTXOGRCCBFQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C1CC(CNC(C=C)=O)C1

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.3Ų

N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26573709-0.1g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
0.1g
$804.0 2023-09-14
Enamine
EN300-26573709-0.5g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
0.5g
$877.0 2023-09-14
Enamine
EN300-26573709-0.05g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
0.05g
$768.0 2023-09-14
Enamine
EN300-26573709-1g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
1g
$914.0 2023-09-14
Enamine
EN300-26573709-0.25g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
0.25g
$840.0 2023-09-14
Enamine
EN300-26573709-10g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
10g
$3929.0 2023-09-14
Enamine
EN300-26573709-5g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
5g
$2650.0 2023-09-14
Enamine
EN300-26573709-2.5g
N-{[3-(tert-butoxy)cyclobutyl]methyl}prop-2-enamide
2361640-05-1 90%
2.5g
$1791.0 2023-09-14

Additional information on N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide

Introduction to N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide (CAS No: 2361640-05-1)

N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide is a chemically intricate compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This organocyclic amide features a cyclobutylmethyl side chain substituted with a tert-butoxy group, which imparts specific steric and electronic characteristics to the molecule. The compound's molecular formula and CAS number, 2361640-05-1, provide a unique identifier for its synthesis, characterization, and application in various scientific endeavors.

The synthesis of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide involves a series of well-designed organic transformations that highlight the ingenuity of modern synthetic chemistry. The presence of the cyclobutyl ring introduces rigidity to the molecule, which can be exploited in drug design to enhance binding affinity and selectivity. Additionally, the prop-2-enamide moiety contributes to the compound's reactivity and potential biological activity. This combination of structural features makes it an attractive candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors, suggesting potential therapeutic applications. For instance, its ability to modulate the activity of proteases has been explored in the context of developing novel anti-inflammatory agents. The steric hindrance provided by the cyclobutyl group may also prevent unwanted side reactions, making it a promising scaffold for drug development.

In vitro studies have begun to unravel the pharmacological profile of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide. Preliminary results indicate that it exhibits moderate potency in inhibiting certain enzymatic pathways, which could be beneficial in treating conditions such as neurodegenerative disorders or autoimmune diseases. The tert-butoxy group appears to play a crucial role in stabilizing the compound's bioactive conformation, thereby enhancing its pharmacological efficacy. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The chemical stability of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide is another area of interest. The cycloalkyl structure and amide bond contribute to its resilience under various conditions, making it suitable for long-term storage and transport. However, understanding its degradation pathways is essential for ensuring its shelf life and safety during handling. Spectroscopic techniques such as NMR and mass spectrometry have been employed to monitor any potential degradation products, providing valuable insights into its chemical behavior.

From a synthetic perspective, the preparation of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide offers a valuable case study in complex organic synthesis. The strategy involves multiple steps, including ring formation, functional group transformations, and protective group strategies. Each step must be meticulously optimized to achieve high yields and purity. The use of advanced catalytic systems has also been explored to streamline the synthesis process, reducing both reaction times and environmental impact.

The versatility of N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide extends beyond pharmaceutical applications. Its unique structural features make it a valuable intermediate in materials science, where it can be used to develop novel polymers or coatings with enhanced mechanical properties. Additionally, its ability to undergo selective modifications allows chemists to tailor its properties for specific industrial uses. This adaptability underscores the importance of investing in fundamental research to uncover new applications for such compounds.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide for therapeutic purposes. The integration of artificial intelligence into drug discovery has accelerated the identification of promising candidates like this one, enabling faster translation from bench to bedside. Collaborative efforts between academia and industry are essential for translating these findings into tangible benefits for patients worldwide.

In conclusion, N-{3-(tert-butoxy)cyclobutylmethyl}prop-2-enamide (CAS No: 2361640-05-1) represents a fascinating example of how structural complexity can lead to novel biological activity. Its unique combination of features makes it a compelling subject for further research in both academic and industrial settings. As we continue to explore its potential applications, we anticipate that this compound will play an important role in advancing our understanding of disease mechanisms and developing innovative treatments.

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